4-Chloro-2-methylphenylboronic acid
Overview
Description
4-Chloro-2-methylphenylboronic acid is a chemical compound with the molecular formula C7H8BClO2 and a molecular weight of 170.40 . It is used as a reagent in the preparation of biologically active molecules .
Synthesis Analysis
The synthesis of 4-Chloro-2-methylphenylboronic acid involves a two-step process. First, 4-chloro-aniline reacts with hydrogen chloride, then sodium nitrite in methanol in water at 0 - 5℃ for 0.5 h. The second step involves a reaction with tetrahydroxydiboron in methanol in water at 20℃ for 1 h .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methylphenylboronic acid consists of seven carbon atoms, eight hydrogen atoms, one boron atom, one chlorine atom, and two oxygen atoms .Chemical Reactions Analysis
4-Chloro-2-methylphenylboronic acid is involved in various chemical reactions. For instance, it participates in the catalytic protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis
4-Chloro-2-methylphenylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 314.9±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Scientific Research Applications
Crystal Structure Analysis
4-Chloro-2-methylphenylboronic acid has been studied for its role in crystal structures. Shimpi et al. (2007) reported the crystal structures of 4-chlorophenylboronic acids, highlighting the role of C−H···Cl interactions in crystal packing and the formation of three-dimensional structures in hydrates (Shimpi, Seethalekshmi, & Pedireddi, 2007).
Vibrational Spectra Analysis
Kurt (2009) investigated the vibrational spectra of 4-chlorophenylboronic acids, combining experimental and theoretical approaches to analyze the molecular structure and spectroscopic properties (Kurt, 2009).
Fluorescence Quenching Mechanism
The fluorescence quenching mechanism of boronic acid derivatives, including 4-chloro-2-methylphenylboronic acid, was explored by Geethanjali et al. (2015). They studied the interaction with aniline as a quencher and analyzed Stern-Volmer kinetics (Geethanjali, Nagaraja, & Melavanki, 2015).
Suzuki-Miyaura Cross-Couplings
Nájera et al. (2004) described the use of 4-chloro-2-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions, a key methodology in organic synthesis, particularly in forming biaryl compounds (Nájera, Gil-Moltó, & Karlström, 2004).
Electrochemical Incineration of Herbicides
Boye et al. (2006) explored the electrochemical degradation of herbicides, including derivatives of 4-chloro-2-methylphenylboronic acid, using boron-doped diamond electrodes. This research is significant for environmental remediation and the degradation of pollutants (Boye et al., 2006).
Bioorthogonal Coupling Reactions
Dilek et al. (2015) reported the rapid formation of a boron-nitrogen heterocycle in aqueous solution, demonstrating the potential of 4-chloro-2-methylphenylboronic acid in bioorthogonal coupling reactions relevant to biological and medicinal chemistry (Dilek, Lei, Mukherjee, & Bane, 2015).
Synthesis of Biologically Active Compounds
Yamamoto and Kirai (2008) utilized 4-chloro-2-methylphenylboronic acid in the synthesis of4-arylcoumarins through a Cu-catalyzed hydroarylation process. This method has applications in creating biologically active natural and artificial compounds (Yamamoto & Kirai, 2008).
Electrochemical Sensing of Herbicides
Rahemi et al. (2015) developed an electrochemical sensor using 4-chloro-2-methylphenylboronic acid for the determination of MCPA, a herbicide, and its metabolites in environmental monitoring. This research highlights the potential of boronic acids in developing sensitive analytical methods for environmental pollutants (Rahemi, Garrido, Borges, Brett, & Garrido, 2015).
Electrochemical Detection
Yu et al. (2022) focused on the electrochemical detection of MCPA, using 4-chloro-2-methylphenylboronic acid. The study demonstrated the potential of boronic acids in fabricating sensors with good reproducibility and stability, which could be crucial for environmental monitoring and pollutant detection (Yu, Fenelon, Herdman, & Breslin, 2022).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical and medicinal chemistry, Wang, Lu, and Ishihara (2018) reported the use of boronic acids in catalyzing dehydrative amidation between carboxylic acids and amines, a crucial reaction in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Safety And Hazards
Future Directions
The Suzuki–Miyaura (SM) cross-coupling reaction, which uses organoboron reagents like 4-Chloro-2-methylphenylboronic acid, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This suggests that 4-Chloro-2-methylphenylboronic acid could have significant future applications in organic synthesis.
properties
IUPAC Name |
(4-chloro-2-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXXSLUUAWHGBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407549 | |
Record name | 4-Chloro-2-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylphenylboronic acid | |
CAS RN |
209919-30-2 | |
Record name | 4-Chloro-2-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-chloro-2-methylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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